molecular formula C11H8O2S B6320373 2-FORMYL-6-(THIOPHEN-3-YL)PHENOL CAS No. 1261969-12-3

2-FORMYL-6-(THIOPHEN-3-YL)PHENOL

Cat. No.: B6320373
CAS No.: 1261969-12-3
M. Wt: 204.25 g/mol
InChI Key: YJWPWIYPEYHBQB-UHFFFAOYSA-N
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Description

2-Formyl-6-(thiophen-3-yl)phenol is an organic compound that features a phenol group substituted with a formyl group at the second position and a thiophene ring at the sixth position. This compound is of interest due to its unique structural properties, which combine the reactivity of both the phenol and thiophene moieties. Thiophene derivatives are known for their diverse applications in organic synthesis, medicinal chemistry, and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-formyl-6-(thiophen-3-yl)phenol can be achieved through various synthetic routes. One common method involves the formylation of 6-(thiophen-3-yl)phenol using a Vilsmeier-Haack reaction. This reaction typically employs phosphorus oxychloride and dimethylformamide as reagents to introduce the formyl group at the desired position .

Another approach involves the use of a Friedel-Crafts acylation reaction, where the thiophene ring is first introduced to the phenol ring, followed by formylation using formic acid and a suitable catalyst .

Industrial Production Methods

Industrial production of this compound may involve large-scale application of the aforementioned synthetic routes. Optimization of reaction conditions, such as temperature, solvent, and catalyst concentration, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability .

Properties

IUPAC Name

2-hydroxy-3-thiophen-3-ylbenzaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8O2S/c12-6-8-2-1-3-10(11(8)13)9-4-5-14-7-9/h1-7,13H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJWPWIYPEYHBQB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)C2=CSC=C2)O)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00594171
Record name 2-Hydroxy-3-(thiophen-3-yl)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00594171
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261969-12-3
Record name 2-Hydroxy-3-(thiophen-3-yl)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00594171
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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